molecular formula C11H15FN4O2 B7084178 N-[[4-(5-fluoropyrimidin-2-yl)morpholin-2-yl]methyl]acetamide

N-[[4-(5-fluoropyrimidin-2-yl)morpholin-2-yl]methyl]acetamide

Cat. No.: B7084178
M. Wt: 254.26 g/mol
InChI Key: JRAVSJFLNYWKMX-UHFFFAOYSA-N
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Description

N-[[4-(5-fluoropyrimidin-2-yl)morpholin-2-yl]methyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a 5-fluoropyrimidine moiety and an acetamide group, which contributes to its distinctive chemical properties.

Properties

IUPAC Name

N-[[4-(5-fluoropyrimidin-2-yl)morpholin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN4O2/c1-8(17)13-6-10-7-16(2-3-18-10)11-14-4-9(12)5-15-11/h4-5,10H,2-3,6-7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAVSJFLNYWKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(CCO1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(5-fluoropyrimidin-2-yl)morpholin-2-yl]methyl]acetamide typically involves multiple steps, starting with the preparation of the 5-fluoropyrimidine intermediate. This intermediate is then reacted with morpholine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(5-fluoropyrimidin-2-yl)morpholin-2-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce N-[[4-(5-fluoropyrimidin-2-yl)morpholin-2-yl]methyl]amine.

Scientific Research Applications

N-[[4-(5-fluoropyrimidin-2-yl)morpholin-2-yl]methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-(5-fluoropyrimidin-2-yl)morpholin-2-yl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(5-chloropyrimidin-2-yl)morpholin-2-yl]methyl]acetamide
  • N-[[4-(5-bromopyrimidin-2-yl)morpholin-2-yl]methyl]acetamide
  • N-[[4-(5-iodopyrimidin-2-yl)morpholin-2-yl]methyl]acetamide

Uniqueness

N-[[4-(5-fluoropyrimidin-2-yl)morpholin-2-yl]methyl]acetamide is unique due to the presence of the fluorine atom in the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, increase its lipophilicity, and improve its ability to interact with biological targets compared to its halogenated analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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